O-(cyclopropylmethyl)hydroxylamine
Description
The exact mass of the compound O-(cyclopropylmethyl)hydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality O-(cyclopropylmethyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(cyclopropylmethyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
O-(cyclopropylmethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNRUSMOYCDMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457845 | |
| Record name | O-(cyclopropylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75647-90-4 | |
| Record name | O-(cyclopropylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(cyclopropylmethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Theoretical Deep Dive into O-(cyclopropylmethyl)hydroxylamine: A Guide for Researchers and Drug Development Professionals
Abstract
O-(cyclopropylmethyl)hydroxylamine is a molecule of significant interest in medicinal chemistry and drug discovery, primarily due to the unique structural and electronic properties conferred by the cyclopropylmethyl moiety. This in-depth technical guide provides a comprehensive theoretical framework for understanding the conformational landscape, electronic structure, and potential reactivity of this compound. By leveraging established computational chemistry protocols, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and develop novel therapeutics incorporating this versatile scaffold. This guide eschews a rigid template, instead adopting a structure that logically progresses from fundamental molecular properties to complex reactivity, mirroring a typical research workflow. All theoretical protocols are designed as self-validating systems, with an emphasis on the causality behind methodological choices, ensuring scientific integrity and reproducibility.
Introduction: The Allure of the Cyclopropylmethyl Moiety in Drug Design
The cyclopropyl group is a cornerstone in modern medicinal chemistry, lauded for its ability to modulate a molecule's physicochemical and pharmacological properties.[1] Its compact, rigid structure can enhance metabolic stability, improve brain permeability, and favorably influence binding to biological targets.[1] When appended to a hydroxylamine core, as in O-(cyclopropylmethyl)hydroxylamine, it introduces a fascinating interplay of steric and electronic effects that can be harnessed for the design of novel enzyme inhibitors and other therapeutics.[2] This guide will theoretically dissect these properties to provide a predictive understanding of the molecule's behavior.
Conformational Analysis: Dictating Biological Activity
The three-dimensional arrangement of a molecule is paramount to its interaction with biological targets. For O-(cyclopropylmethyl)hydroxylamine, the overall shape is determined by rotations around three key single bonds: C(ring)-CH₂, CH₂-O, and O-N. Understanding the energetic landscape of these rotations is crucial for predicting the most stable conformers and, by extension, the bioactive conformation.
Rationale for Conformational Search
A thorough conformational analysis is the first step in any theoretical study of a flexible molecule. Identifying the low-energy conformers is essential as they are the most likely to be populated at physiological temperatures and thus relevant for biological activity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface associated with bond rotations.[3]
Proposed Computational Protocol: Rotational Barrier Calculations
A robust protocol for determining the rotational barriers and identifying stable conformers involves a series of constrained geometry optimizations.
Step-by-Step Methodology:
-
Initial Structure Generation: Construct the initial 3D structure of O-(cyclopropylmethyl)hydroxylamine using a molecular builder.
-
Pre-optimization: Perform an initial geometry optimization using a computationally less expensive method, such as the semi-empirical PM7 method, to obtain a reasonable starting geometry.
-
Potential Energy Surface (PES) Scan:
-
Define the dihedral angles corresponding to the C(ring)-CH₂, CH₂-O, and O-N bond rotations as reaction coordinates.
-
Perform a relaxed PES scan for each dihedral angle in increments of 10-15 degrees, from 0 to 360 degrees. At each step, the specified dihedral angle is held fixed while all other geometric parameters are allowed to relax.
-
This scan will identify the minima (stable conformers) and maxima (transition states for rotation) on the potential energy surface.[4]
-
-
Full Geometry Optimization and Frequency Calculation:
-
Take the geometries corresponding to the identified minima and transition states from the PES scan.
-
Perform a full geometry optimization on each of these structures using a higher level of theory, such as DFT with the B3LYP functional and a 6-311+G* basis set.[5][6]
-
Following optimization, perform a frequency calculation at the same level of theory to confirm the nature of the stationary points. Minima will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the rotational motion.[4]
-
-
Energy Analysis: The relative energies of the optimized conformers can be used to determine their populations at a given temperature using the Boltzmann distribution. The energy differences between the minima and the transition states provide the rotational barriers.[7]
Expected Conformational Preferences
The conformational landscape of O-(cyclopropylmethyl)hydroxylamine will be influenced by a balance of steric hindrance and electronic effects. For instance, the orientation of the lone pairs on the oxygen and nitrogen atoms relative to the cyclopropyl group will play a significant role in determining the most stable arrangements.[3]
Electronic Structure Analysis: Unveiling the "Why" Behind Reactivity
The unique electronic nature of the cyclopropyl group profoundly influences the properties of the entire molecule.[8] A detailed analysis of the electronic structure can provide insights into the molecule's reactivity, polarity, and potential for intermolecular interactions.
The Dual Electronic Nature of the Cyclopropyl Group
Computational studies have consistently shown that the cyclopropyl group exhibits a dual electronic character. It acts as an inductive electron-withdrawing group due to the increased s-character of the carbon orbitals in the strained ring, while simultaneously behaving as a resonance electron-donating group when adjacent to an electron-deficient center, a consequence of the "bent" bonds having significant π-character.[8][9][10]
Proposed Computational Protocol: Population and Orbital Analysis
To quantify the electronic properties of O-(cyclopropylmethyl)hydroxylamine, the following computational analyses are recommended:
Step-by-Step Methodology:
-
Optimized Geometry: Start with the lowest energy conformer obtained from the conformational analysis.
-
Single-Point Energy Calculation: Perform a single-point energy calculation at a high level of theory (e.g., DFT with a functional like M06-2X and a large basis set like aug-cc-pVTZ) to obtain an accurate wavefunction.
-
Natural Bond Orbital (NBO) Analysis:
-
NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals.[11]
-
This analysis can quantify the hybridization of the atoms, the natural atomic charges, and the extent of delocalization of electron density through hyperconjugative interactions. For example, the interaction between the filled C-C bonding orbitals of the cyclopropane ring and the empty σ* anti-bonding orbitals of the adjacent C-O bond can be quantified.[12]
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
The MEP map visually represents the electrostatic potential on the electron density surface of the molecule.
-
Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, such as the lone pairs on the oxygen and nitrogen atoms. Regions of positive potential (blue) indicate areas susceptible to nucleophilic attack.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
The energy and spatial distribution of the HOMO and LUMO can provide insights into the molecule's reactivity as a nucleophile or an electrophile.
-
Data Presentation: Summarizing Electronic Properties
The quantitative data obtained from these analyses can be effectively summarized in tables for easy comparison and interpretation.
Table 1: Calculated Electronic Properties of O-(cyclopropylmethyl)hydroxylamine (Lowest Energy Conformer)
| Property | Value | Method |
| Natural Atomic Charge on N | -0.XXX | NBO/M06-2X/aug-cc-pVTZ |
| Natural Atomic Charge on O | -0.XXX | NBO/M06-2X/aug-cc-pVTZ |
| Hybridization of Cyclopropyl Carbons | sp².⁵ (approx.) | NBO/M06-2X/aug-cc-pVTZ |
| HOMO Energy (eV) | -X.XX | M06-2X/aug-cc-pVTZ |
| LUMO Energy (eV) | +X.XX | M06-2X/aug-cc-pVTZ |
| Dipole Moment (Debye) | X.XX | M06-2X/aug-cc-pVTZ |
Reactivity and Mechanistic Insights
The theoretical framework established through conformational and electronic analyses provides a solid foundation for predicting the reactivity of O-(cyclopropylmethyl)hydroxylamine. Key areas of interest include the stability of radical intermediates and the propensity for N-O bond cleavage.
The Cyclopropylmethyl Radical: A Radical Clock
The cyclopropylmethyl radical is well-known for its rapid ring-opening rearrangement to the 3-butenyl radical. This reaction is driven by the release of the significant ring strain of the cyclopropane ring (approximately 28 kcal/mol).[13][14] The rate of this rearrangement is so fast that it is often used as a "radical clock" to time other radical reactions.[15]
Theoretical Investigation of Radical Stability and Rearrangement
A theoretical study of the O-(cyclopropylmethyl)hydroxylaminyl radical (formed by H-atom abstraction from the nitrogen) would provide valuable insights into its stability and potential for rearrangement.
Step-by-Step Methodology:
-
Geometry Optimization: Optimize the geometries of the O-(cyclopropylmethyl)hydroxylaminyl radical, the ring-opened radical, and the transition state connecting them using an appropriate level of theory for open-shell systems, such as unrestricted B3LYP (UB3LYP) with a suitable basis set.
-
Frequency Calculation: Perform frequency calculations to confirm the nature of the stationary points and to obtain zero-point vibrational energies (ZPVE).
-
Activation Energy Calculation: The activation energy for the ring-opening rearrangement can be calculated as the difference in energy between the transition state and the reactant radical, corrected for ZPVE.
N-O Bond Cleavage: A Key Reaction Pathway
The N-O bond in hydroxylamines is relatively weak and susceptible to cleavage, which can initiate a variety of chemical transformations.[16][17][18][19] Understanding the factors that influence the N-O bond strength in O-(cyclopropylmethyl)hydroxylamine is crucial for predicting its reactivity.
Bond Dissociation Energy (BDE) Calculation
The N-O bond dissociation energy can be calculated computationally as the enthalpy change of the following reaction:
C₃H₅CH₂ONH₂ → C₃H₅CH₂O• + •NH₂
Step-by-Step Methodology:
-
Geometry Optimization and Frequency Calculation: Optimize the geometries and perform frequency calculations for the parent molecule and the resulting radical fragments at a consistent level of theory.
-
Enthalpy Calculation: Calculate the enthalpies of all species.
-
BDE Calculation: The BDE is the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule).
Visualization of Reaction Pathways
Graphviz diagrams can be used to clearly illustrate the proposed reaction pathways and the relationships between reactants, intermediates, transition states, and products.
Caption: Proposed pathway for radical formation and subsequent ring-opening rearrangement.
Applications in Drug Discovery
The theoretical insights gained from these studies can be directly applied to the rational design of drugs incorporating the O-(cyclopropylmethyl)hydroxylamine scaffold. For example, understanding the conformational preferences can aid in designing molecules with the optimal geometry for binding to a specific protein target. Knowledge of the electronic properties can guide modifications to enhance potency or modulate pharmacokinetic properties.[20][21]
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of O-(cyclopropylmethyl)hydroxylamine. By employing a systematic approach that combines conformational analysis, electronic structure calculations, and reactivity predictions, researchers can gain a deep understanding of this important molecule. The proposed computational protocols are robust and grounded in established theoretical principles, providing a solid foundation for future experimental and drug discovery efforts. The unique interplay of the strained cyclopropyl ring and the reactive hydroxylamine moiety makes this a fascinating system for continued theoretical and experimental investigation.
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O-(Cyclopropylmethyl)hydroxylamine: A Technical Guide to a Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
O-(cyclopropylmethyl)hydroxylamine is a fascinating molecule whose primary applications to date have been in synthetic organic chemistry, particularly as a precursor for the synthesis of complex N-heterocycles.[1] However, its structural features—specifically the presence of a cyclopropylmethyl group attached to a hydroxylamine moiety—suggest a compelling, yet largely unexplored, potential for biological activity. This technical guide provides an in-depth analysis of the putative mechanism of action of O-(cyclopropylmethyl)hydroxylamine, drawing upon established principles of medicinal chemistry and the known pharmacology of structurally related compounds. The central hypothesis presented herein is that O-(cyclopropylmethyl)hydroxylamine functions as an enzyme inhibitor, with a strong potential to target monoamine oxidases (MAOs). This guide will deconstruct the chemical rationale for this hypothesis, explore potential alternative mechanisms, and provide a framework for the experimental validation of its biological activity.
Introduction: The Chemical Identity and Synthetic Utility of O-(cyclopropylmethyl)hydroxylamine
O-(cyclopropylmethyl)hydroxylamine is a chemical compound with the molecular formula C₄H₉NO.[2] It is characterized by a cyclopropylmethyl group linked to the oxygen atom of a hydroxylamine functional group.
Table 1: Physicochemical Properties of O-(cyclopropylmethyl)hydroxylamine
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | PubChem CID 11182605[2] |
| Molecular Weight | 87.12 g/mol | PubChem CID 11182605[2] |
| CAS Number | 75647-90-4 | PubChem CID 11182605[2] |
| Appearance | Flammable liquid and vapor | PubChem CID 11182605[2] |
This data is compiled from publicly available chemical databases.
The primary documented utility of O-(cyclopropylmethyl)hydroxylamine lies in its role as a versatile building block in organic synthesis. Specifically, it serves as a precursor for the generation of N-heterocycles through a di-heteroatom[3][3]-sigmatropic rearrangement.[1] This chemical reactivity, while significant in synthetic chemistry, also provides clues to its potential interactions with biological systems, as the strained cyclopropyl ring and the nucleophilic hydroxylamine group are known to participate in various biochemical reactions.
The Central Hypothesis: O-(cyclopropylmethyl)hydroxylamine as a Monoamine Oxidase Inhibitor
The most compelling hypothesis for the mechanism of action of O-(cyclopropylmethyl)hydroxylamine is its potential to act as an inhibitor of monoamine oxidases (MAOs). This hypothesis is predicated on the well-established precedent of cyclopropylamine derivatives as potent MAO inhibitors.[4]
Structural Analogy to Known MAO Inhibitors
The archetypal cyclopropylamine-based MAO inhibitor is tranylcypromine.[5] Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B, the two isoforms of the enzyme.[6][7][8] The mechanism of inhibition by tranylcypromine involves the enzymatic oxidation of the amine, leading to the opening of the cyclopropyl ring and the formation of a reactive species that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of the enzyme, thereby inactivating it.[7]
The structural similarity between O-(cyclopropylmethyl)hydroxylamine and tranylcypromine is the cornerstone of this hypothesis. Both molecules possess the critical cyclopropylamine pharmacophore, which is known to be a key determinant of MAO inhibition.[4]
Figure 2. Proposed sequential steps of MAO inhibition.
Alternative and Complementary Mechanistic Considerations
While MAO inhibition is the most prominent hypothesis, the unique chemical structure of O-(cyclopropylmethyl)hydroxylamine suggests other potential biological targets and mechanisms of action that warrant consideration.
Inhibition of Other Amine Oxidases and Demethylases
Cyclopropylamine derivatives have been shown to inhibit other enzymes besides MAOs, such as lysine-specific demethylase 1 (LSD1). [9]LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation. Given the structural similarities, O-(cyclopropylmethyl)hydroxylamine could potentially also inhibit LSD1.
Cytochrome P450 Inhibition
Cyclopropylamines are also known to be mechanism-based inhibitors of cytochrome P450 (CYP) enzymes. [10][11]The inactivation of CYPs by cyclopropylamines involves the formation of a reactive intermediate that covalently binds to the enzyme. [10][11]This presents another plausible avenue for the biological activity of O-(cyclopropylmethyl)hydroxylamine.
Biological Activity of the Hydroxylamine Moiety
The hydroxylamine functional group itself can impart biological activity. Hydroxylamine derivatives have been investigated for various therapeutic purposes, including as antibacterial agents. [12]A patent for primary hydroxylamines suggests their potential use in this regard. [13]While this may not be the primary mechanism of action in a mammalian system, it should not be entirely discounted, especially in the context of off-target effects or specific applications.
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanism of action of O-(cyclopropylmethyl)hydroxylamine, a series of well-defined experimental protocols are necessary.
In Vitro Enzyme Inhibition Assays
Objective: To determine if O-(cyclopropylmethyl)hydroxylamine inhibits MAO-A and MAO-B and to quantify its potency.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A fluorescent or chromogenic substrate for each MAO isoform (e.g., kynuramine for both, or specific substrates for each).
-
Assay Principle: A continuous or endpoint assay measuring the rate of product formation in the presence and absence of varying concentrations of O-(cyclopropylmethyl)hydroxylamine.
-
Data Analysis: Calculation of IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Mechanism of Inhibition Studies: Time-dependent inhibition assays and dialysis experiments to determine if the inhibition is reversible or irreversible.
Table 2: Representative Data from a Hypothetical MAO Inhibition Assay
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| O-(cyclopropylmethyl)hydroxylamine | [Hypothetical Value] | [Hypothetical Value] |
| Tranylcypromine (Control) | [Known Value] | [Known Value] |
Cellular Assays
Objective: To assess the effect of O-(cyclopropylmethyl)hydroxylamine on monoamine levels in a cellular context.
Methodology:
-
Cell Line: A neuronal cell line that expresses MAOs (e.g., SH-SY5Y).
-
Treatment: Incubate cells with varying concentrations of O-(cyclopropylmethyl)hydroxylamine.
-
Analysis: Measure the intracellular and extracellular levels of monoamines (e.g., dopamine, serotonin, norepinephrine) using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Endpoint: An increase in monoamine levels would be consistent with MAO inhibition.
In Vivo Pharmacological Studies
Objective: To evaluate the physiological effects of O-(cyclopropylmethyl)hydroxylamine in an animal model.
Methodology:
-
Animal Model: Rodent models (e.g., mice or rats).
-
Administration: Administer O-(cyclopropylmethyl)hydroxylamine via an appropriate route (e.g., intraperitoneal or oral).
-
Behavioral Assessments: Conduct behavioral tests relevant to antidepressant or anxiolytic activity (e.g., forced swim test, elevated plus maze).
-
Neurochemical Analysis: Measure monoamine levels in different brain regions post-mortem.
-
Toxicology: A preliminary assessment of acute toxicity by observing for any adverse effects. [3][14][15][16][17]
Figure 3. A tiered approach for experimental validation.
Conclusion and Future Directions
The available evidence, primarily based on structural analogy to well-characterized inhibitors, strongly suggests that O-(cyclopropylmethyl)hydroxylamine has the potential to act as a mechanism-based inhibitor of monoamine oxidases. Its unique combination of a cyclopropylamine moiety and a hydroxylamine group may also confer inhibitory activity against other enzymes, such as LSD1 and cytochrome P450s.
This technical guide serves as a foundational document to stimulate and guide future research into the pharmacological properties of this intriguing molecule. The proposed experimental workflows provide a clear path forward for elucidating its precise mechanism of action, determining its potency and selectivity, and evaluating its potential as a therapeutic agent. The field of drug discovery is replete with examples of compounds whose full potential was not initially recognized; O-(cyclopropylmethyl)hydroxylamine may very well be another such case, awaiting empirical investigation to unlock its biological secrets.
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O-(Cyclopropylmethyl)hydroxylamine: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Potential of a Unique Reagent
O-(cyclopropylmethyl)hydroxylamine and its salts are emerging as valuable reagents in the landscape of medicinal chemistry and drug discovery. The presence of the cyclopropylmethyl motif offers a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutic agents.[1] However, as with any hydroxylamine derivative, a thorough understanding of its chemical properties, potential hazards, and handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safe handling, reactivity, and application of O-(cyclopropylmethyl)hydroxylamine. By moving beyond a rigid template, this document aims to deliver field-proven insights and self-validating protocols, grounded in scientific integrity and authoritative references.
Physicochemical and Hazard Profile
A foundational understanding of the physicochemical properties and inherent hazards of O-(cyclopropylmethyl)hydroxylamine is the first line of defense in its safe utilization.
Key Physicochemical Data
The following table summarizes the key computed and, where available, experimental properties of O-(cyclopropylmethyl)hydroxylamine and its hydrochloride salt.
| Property | O-(cyclopropylmethyl)hydroxylamine | O-(cyclopropylmethyl)hydroxylamine hydrochloride | Citation |
| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO | [2] |
| Molecular Weight | 87.12 g/mol | 123.58 g/mol | [2] |
| Appearance | Colorless liquid (predicted) | White solid | [3] |
| Boiling Point | Not available | Not available | |
| Solubility | Soluble in many organic solvents | Water-soluble | [4] |
Hazard Identification and GHS Classification
O-(cyclopropylmethyl)hydroxylamine and its hydrochloride salt are classified as hazardous materials. The Globally Harmonized System (GHS) classifications, as reported by the European Chemicals Agency (ECHA) and other suppliers, are summarized below. It is crucial to note that the free base is considered a flammable liquid.[2]
| Hazard Class | O-(cyclopropylmethyl)hydroxylamine | O-(cyclopropylmethyl)hydroxylamine hydrochloride | Citation |
| Flammable Liquids | Category 3 (H226: Flammable liquid and vapor) | Not classified | [2] |
| Acute Toxicity, Oral | Not classified | H302: Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | H315: Causes skin irritation | [2][5] |
| Serious Eye Damage/Irritation | Category 1 (H318: Causes serious eye damage) | H319: Causes serious eye irritation | [2][5] |
| Respiratory Irritation | Category 3 (H335: May cause respiratory irritation) | H335: May cause respiratory irritation | [2][5] |
Hazard Pictograms:
-
O-(cyclopropylmethyl)hydroxylamine:
-
GHS02: Flame
-
GHS05: Corrosion
-
GHS07: Exclamation Mark
-
-
O-(cyclopropylmethyl)hydroxylamine hydrochloride:
-
GHS07: Exclamation Mark[5]
-
The primary hazards associated with O-(cyclopropylmethyl)hydroxylamine include its flammability (in its free base form) and its potential to cause significant skin and eye irritation.[2] The hydrochloride salt, while not flammable, is harmful if ingested and also poses a risk of skin and eye irritation.[5] Both forms may cause respiratory irritation, necessitating handling in a well-ventilated area.[2][5]
Reactivity, Stability, and Incompatibility: A Scientist's Perspective
The reactivity of O-(cyclopropylmethyl)hydroxylamine is a key consideration for its safe handling and successful application in synthesis. While specific reactivity data for this molecule is limited, insights can be drawn from the behavior of related compounds, namely hydroxylamines and cyclopropylmethyl derivatives.
Intrinsic Stability
Research indicates that O-cyclopropyl hydroxylamines are "bench-stable," suggesting they do not undergo rapid decomposition under normal laboratory conditions.[3][6] However, it is crucial to recognize that hydroxylamine itself is a thermally unstable compound and can decompose, sometimes explosively, when heated.[7] Therefore, it is prudent to avoid exposing O-(cyclopropylmethyl)hydroxylamine to high temperatures.
The Influence of the Cyclopropylmethyl Group
The cyclopropyl group is known for its unique electronic properties, often behaving similarly to a double bond. This can influence the reactivity of adjacent functional groups. While the cyclopropyl group can enhance metabolic stability in drug candidates, it can also participate in unexpected reactions.[1] For instance, the high ring strain of the cyclopropane ring can lead to ring-opening reactions under certain conditions.
Incompatible Materials
Based on the known reactivity of hydroxylamines and related compounds, the following classes of substances should be considered incompatible with O-(cyclopropylmethyl)hydroxylamine and avoided during storage and handling:
-
Strong Oxidizing Agents: Hydroxylamines can react violently with strong oxidizing agents.[8] This is a critical consideration, as such reactions can be highly exothermic and potentially explosive.
-
Strong Acids and Bases: While the hydrochloride salt is stable, the free base can react with strong acids. Strong bases may deprotonate the hydroxylamine, potentially leading to increased reactivity or decomposition.
-
Heavy Metals: Contact with certain heavy metals can catalyze the decomposition of hydroxylamines.[8]
A systematic approach to identifying and segregating incompatible chemicals is a cornerstone of laboratory safety.
Exposure Control and Personal Protective Equipment (PPE)
Minimizing exposure to O-(cyclopropylmethyl)hydroxylamine is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of O-(cyclopropylmethyl)hydroxylamine, particularly the volatile free base, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment: The Essential Barrier
The following PPE is mandatory when handling O-(cyclopropylmethyl)hydroxylamine:
-
Eye Protection: Chemical splash goggles are required to protect against splashes and vapors.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Safe Handling, Storage, and Disposal: A Validated Workflow
A disciplined approach to handling, storage, and disposal is essential for mitigating the risks associated with O-(cyclopropylmethyl)hydroxylamine.
Prudent Handling Practices
-
Avoid Inhalation, Ingestion, and Skin Contact: As with all chemicals, direct contact should be avoided.
-
Use in a Well-Ventilated Area: As stated previously, a chemical fume hood is the preferred environment for handling this compound.[8]
-
Grounding and Bonding: For the flammable free base, take precautionary measures against static discharge by grounding and bonding containers and equipment.
-
Avoid Heat, Sparks, and Open Flames: The free base is flammable and should be kept away from ignition sources.[2]
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[8]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Disposal
All waste containing O-(cyclopropylmethyl)hydroxylamine must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated materials, in a designated and properly labeled hazardous waste container.[9]
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[9] Do not dispose of this chemical down the drain.[9]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a guide for common laboratory procedures involving O-(cyclopropylmethyl)hydroxylamine. These should be adapted to your specific experimental conditions and performed with all necessary safety precautions in place.
Synthesis of O-(cyclopropylmethyl)hydroxylamine hydrochloride
This procedure is adapted from a reported gram-scale synthesis of O-cyclopropyl hydroxylamines.[3]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of O-(cyclopropylmethyl)hydroxylamine hydrochloride.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(cyclopropylmethoxy)isoindoline-1,3-dione in diethyl ether at 0 °C (ice bath).
-
Phthalimide Cleavage: Slowly add hydrazine hydrate to the solution. Allow the reaction mixture to warm to room temperature and stir for 30 minutes. A white precipitate will form.
-
Filtration: Filter the mixture to remove the precipitated diazine byproduct. Wash the solid with diethyl ether.
-
Salt Formation: Combine the ether filtrates and cool to 0 °C. Slowly add a solution of 2M HCl in diethyl ether.
-
Isolation: Stir the mixture at 0 °C for an additional 30 minutes. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield O-(cyclopropylmethyl)hydroxylamine hydrochloride.
Quenching and Work-up of a Reaction Containing Excess O-(cyclopropylmethyl)hydroxylamine hydrochloride
This protocol provides a general procedure for quenching a reaction where an excess of the hydrochloride salt has been used.
Diagram of the Quenching and Work-up Workflow:
Caption: General workflow for quenching and working up a reaction.
Methodology:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[4]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. The addition should be done portion-wise to control any gas evolution. Continue adding until the pH of the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Rationale: The addition of a mild base like sodium bicarbonate neutralizes the hydrochloride salt, and the resulting free hydroxylamine is partitioned between the aqueous and organic layers. The subsequent extraction and washing steps serve to remove any remaining water-soluble impurities.
Conclusion: A Commitment to Safety and Scientific Excellence
O-(cyclopropylmethyl)hydroxylamine is a promising building block in modern drug discovery. Its effective and safe use hinges on a comprehensive understanding of its properties and a disciplined adherence to established safety protocols. This guide has provided a framework for researchers to approach the handling and application of this reagent with confidence and a commitment to the highest standards of laboratory safety. By integrating the principles outlined herein, the scientific community can continue to explore the full potential of this unique molecule while ensuring a safe and responsible research environment.
References
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Boger, D. L., et al. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry, 18(20), 3843–3848. [Link]
- CN103304356A. (2013). Hydroxylamine synthesis method.
-
Crich, D., et al. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[6][6]- Sigmatropic Rearrangements. RSC Publishing. [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Armstrong, A., et al. (2003). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. ResearchGate. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Minisci, F., et al. (2000). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. The Journal of Organic Chemistry, 65(21), 7019-7023. [Link]
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Gryaznov, P. I., et al. (2019). On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge. Molecules, 24(12), 2269. [Link]
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McGill University. (n.d.). Hazardous Waste Management Disposal Training. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11182605, O-(cyclopropylmethyl)hydroxylamine. Retrieved from [Link]
- US5488162A. (1996). Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Pascal, R., et al. (2013). Effects of Activation Barriers on Quenching to Stabilize Prebiotic Chemical Systems. PLoS ONE, 8(1), e54275. [Link]
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Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]
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Salzano, E., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials, 416, 125641. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
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Norris, J. (2018, February 27). Other oxidation reactions of alcohols [Video]. YouTube. [Link]
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Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Di-heteroatom-Sigmatropic Rearrangement of O-(Cyclopropylmethyl)hydroxylamine Derivatives for N-Heterocycle Synthesis
Application Notes & Protocols: The Di-heteroatom[1][1]-Sigmatropic Rearrangement of O-(Cyclopropylmethyl)hydroxylamine Derivatives for N-Heterocycle Synthesis
Introduction and Significance
The strategic construction of carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and drug development where nitrogen-containing heterocycles are prevalent scaffolds. Among the vast arsenal of synthetic methodologies, pericyclic reactions, and specifically[1][1]-sigmatropic rearrangements, offer an elegant and powerful approach for molecular reorganization with high efficiency and stereocontrol.[2][3] While the all-carbon Cope and the carbon-oxygen Claisen rearrangements are canonical examples, their heteroatomic variants provide unique pathways to valuable molecular architectures.[4][5][6]
This guide focuses on a specialized di-heteroatom[1][1]-sigmatropic rearrangement involving O-(cyclopropylmethyl)hydroxylamine derivatives. In this transformation, the strained cyclopropyl ring functions as a vinyl group surrogate, facilitating a rearrangement through a weak N-O bond cleavage.[1][7] This reaction has emerged as a robust method for synthesizing structurally diverse N-heterocycles, such as substituted tetrahydroquinolines, from readily accessible precursors.[1][7] For researchers and drug development professionals, this methodology provides an atom-economical and operationally simple route to generate complex molecular frameworks that are often challenging to access through traditional methods.
Mechanistic Insights: A Cascade Pathway
The power of this transformation lies in a one-pot cascade sequence that begins with the[1][1]-sigmatropic rearrangement and is followed by subsequent cyclization and rearomatization steps.[1][7] Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.
Causality Behind the Mechanism: The rearrangement is initiated by deprotonation of an N-acylated or N-arylated O-(cyclopropylmethyl)hydroxylamine precursor. This generates a key intermediate where the system is primed for the pericyclic shift. The driving force for the initial[1][1]-sigmatropic rearrangement is the cleavage of the weak N-O single bond and the release of ring strain from the cyclopropyl group, which formally opens to become an alkene. This process proceeds through a highly organized, six-membered chair-like transition state, which is characteristic of[1][1]-sigmatropic rearrangements and is crucial for the stereochemical outcome of the reaction.[2][6] Following the rearrangement, the newly formed enolate intermediate is perfectly positioned to undergo an intramolecular cyclization onto the appended aryl ring, which, after a final rearomatization step, yields the stable tetrahydroquinoline product.
Caption: General workflow for precursor synthesis.
Step-by-Step Procedure (Illustrative):
-
Oxime Formation: To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude cyclopropanecarboxaldehyde oxime.
-
Reduction to Hydroxylamine: Dissolve the crude oxime in methanol under an inert atmosphere.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Adjust the pH of the solution to ~3-4 by the slow addition of 2M HCl in methanol.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding acetone. Neutralize with saturated aqueous sodium bicarbonate.
-
Concentrate the mixture in vacuo and extract with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate. The crude product can be purified by flash column chromatography to yield pure O-(cyclopropylmethyl)hydroxylamine.
Protocol 2: One-Pot-[1][1]Sigmatropic Rearrangement/Cascade
This protocol describes the conversion of an N-aryl-O-(cyclopropylmethyl)hydroxamate to a substituted tetrahydroquinoline. [1][7] Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add the N-aryl-O-(cyclopropylmethyl)hydroxamate substrate (1.0 eq).
-
Dissolve the substrate in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq, typically 0.5 M in toluene) dropwise to the stirred reaction mixture.
-
Reaction: Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent gradients typically hexane/ethyl acetate) to afford the desired substituted tetrahydroquinoline.
Data Presentation: Representative Results
The following table summarizes typical results for the base-mediated cascade reaction, demonstrating its scope.
| Entry | Aryl Substituent (R) | Acyl Group (R') | Yield (%) |
| 1 | H | Benzoyl | 85 |
| 2 | 4-MeO | Acetyl | 91 |
| 3 | 4-Cl | Benzoyl | 78 |
| 4 | 3-CF₃ | Pivaloyl | 75 |
| 5 | 2-Me | Benzoyl | 82 |
| Data are illustrative and based on findings reported in the literature. | |||
| [1][7] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently strong or stoichiometric amount of base. | Ensure KHMDS is fresh and properly titrated. Use a slight excess (1.1-1.2 eq). |
| Reaction temperature too high or too low. | Maintain a strict -78 °C. For less reactive substrates, allowing a slow warm-up to -40 °C may be beneficial. | |
| Water contamination quenching the base/anion. | Use freshly distilled, anhydrous solvents. Ensure all glassware is rigorously dried. | |
| Formation of Side Products | Competing elimination or fragmentation pathways. | Ensure rapid and efficient deprotonation by adding the base quickly (but safely) at low temperature. |
| Rearomatization is incomplete. | The work-up with aqueous ammonium chloride typically facilitates rearomatization. A mildly acidic wash can also help. | |
| Difficult Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
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Recent Advances in Catalytic-[1][1]Sigmatropic Rearrangements. MDPI. [Link]
-
-[1][1]Sigmatropic rearrangements: recent applications in the total synthesis of natural products. PubMed Central. [Link]
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O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. PubMed. [Link]
-
A Mild Method for the Efficient-[1][1]Sigmatropic Rearrangement of N,O-Diacylhydroxylamines. ACS Publications. [Link]
-
Aza-Cope rearrangement. Wikipedia. [Link]
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O-Cyclopropyl Hydroxylamines as Precursors for-[1][1] Sigmatropic Rearrangements. RSC Publishing. [Link]
-
Some Examples of Sigmatropic Rearrangements. Chemistry LibreTexts. [Link]
-
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. NIH. [Link]
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On the rearrangement mechanism of cyclic O,N-acetals derived from acylquinones and enamines. Sci-Hub. [Link]
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Cope Rearrangement. Master Organic Chemistry. [Link]
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The [1][2]sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines. RSC Publishing. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Microwave-assisted aza-Cope rearrangement of N-allylanilines. ResearchGate. [Link]
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Cyclopropenium-activated Beckmann rearrangement. Catalysis versus self-propagation in reported organocatalytic Beckmann rearrangements. RSC Publishing. [Link]
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3-Aza-cope Rearrangement of Quaternary N-allyl Enammonium Salts. Stereospecific 1,3 Allyl Migration From Nitrogen to Carbon on a Tricyclic Template. PubMed. [Link]
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Sigmatropic Rearrangements and Electrocyclic Reactions. Lecture Notes. [Link]
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Recent Advances in Catalytic-[1][1]Sigmatropic Rearrangements. Semantic Scholar. [Link]
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O-(cyclopropylmethyl)hydroxylamine. PubChem. [Link] 23.-[1][1]Sigmatropic rearrangements: Recent applications in the total synthesis of natural products. ResearchGate. [Link] 24.-[1][1]Sigmatropic rearrangements: recent applications in the total synthesis of natural products. RSC Publishing. [Link]
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Cope Rearrangement Aza Cope Rearrangement Claisen Rearrangement Ireland Claisen Rearrangement. YouTube. [Link]
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Gram-Scale Synthesis of O-(Cyclopropylmethyl)hydroxylamine Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of O-(Cyclopropylmethyl)hydroxylamine Derivatives in Modern Drug Discovery
O-(Cyclopropylmethyl)hydroxylamine and its derivatives are valuable building blocks in medicinal chemistry and drug development. The cyclopropylmethyl moiety is a key structural motif found in a variety of biologically active compounds, offering a unique combination of lipophilicity, metabolic stability, and conformational rigidity. When incorporated into the hydroxylamine functional group, it provides a versatile handle for the synthesis of novel oximes, hydroxamic acids, and other nitrogen-containing heterocycles with potential therapeutic applications. This guide provides a detailed, field-proven protocol for the gram-scale synthesis of O-(cyclopropylmethyl)hydroxylamine, ensuring both scientific integrity and practical scalability for research and development purposes.
Synthetic Strategy: A Robust Two-Step Approach
The most common and scalable approach for the synthesis of O-alkylhydroxylamines, including the target O-(cyclopropylmethyl)hydroxylamine, involves a two-step sequence:
-
N-Alkylation of a Hydroxylamine Surrogate: N-Hydroxyphthalimide is a widely used and commercially available hydroxylamine surrogate. Its acidic N-H bond can be deprotonated to form a nucleophile that readily reacts with an appropriate alkylating agent. For the synthesis of O-(cyclopropylmethyl)hydroxylamine, two primary methods for this step will be detailed:
-
Direct Alkylation: Using cyclopropylmethyl bromide as the electrophile.
-
-
Deprotection: The resulting N-(cyclopropylmethoxy)phthalimide is then deprotected to liberate the free O-(cyclopropylmethyl)hydroxylamine. Hydrazinolysis is the most common and efficient method for this transformation.[2]
This two-step strategy is advantageous due to the high yields, operational simplicity, and the crystallinity of the intermediate N-alkoxyphthalimide, which often allows for easy purification by recrystallization.
Visualization of the Synthetic Workflow
Figure 2: Reaction mechanism for the N-alkylation of N-hydroxyphthalimide.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| N-Hydroxyphthalimide | 163.13 | 16.3 g | 0.1 | 1.0 |
| Cyclopropylmethyl bromide | 134.99 | 14.8 g | 0.11 | 1.1 |
| Potassium Carbonate (anhydrous) | 138.21 | 20.7 g | 0.15 | 1.5 |
| Acetone | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-hydroxyphthalimide (16.3 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Add 200 mL of acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add cyclopropylmethyl bromide (14.8 g, 0.11 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). [3]6. After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol or isopropanol to yield N-(cyclopropylmethoxy)phthalimide as a white solid.
Expected Yield: 85-95%
Protocol 2: Synthesis of N-(Cyclopropylmethoxy)phthalimide via Mitsunobu Reaction
This protocol provides an alternative route using cyclopropylmethanol.
Reaction Mechanism:
The Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine and an azodicarboxylate, followed by nucleophilic attack by N-hydroxyphthalimide. [4] Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Cyclopropylmethanol | 72.11 | 7.21 g | 0.1 | 1.0 |
| N-Hydroxyphthalimide | 163.13 | 16.3 g | 0.1 | 1.0 |
| Triphenylphosphine (PPh3) | 262.29 | 31.5 g | 0.12 | 1.2 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 24.3 g | 0.12 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 250 mL | - | - |
Procedure:
-
To a 500 mL flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of cyclopropylmethanol (7.21 g, 0.1 mol), N-hydroxyphthalimide (16.3 g, 0.1 mol), and triphenylphosphine (31.5 g, 0.12 mol) in 250 mL of anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (24.3 g, 0.12 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the N-(cyclopropylmethoxy)phthalimide. The by-products, triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate, can be challenging to remove completely without chromatography on a large scale.
Expected Yield: 70-85%
Protocol 3: Deprotection of N-(Cyclopropylmethoxy)phthalimide to O-(Cyclopropylmethyl)hydroxylamine
This protocol describes the final deprotection step to obtain the target compound.
Reaction Mechanism:
Figure 3: Reaction mechanism for the hydrazinolysis of N-alkoxyphthalimide.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| N-(Cyclopropylmethoxy)phthalimide | 217.22 | 21.7 g | 0.1 | 1.0 |
| Hydrazine monohydrate (~64% hydrazine) | 50.06 | 10.0 g | ~0.2 | ~2.0 |
| Methanol | - | 200 mL | - | - |
| Hydrochloric acid (concentrated) | - | As needed | - | - |
Procedure:
-
Dissolve N-(cyclopropylmethoxy)phthalimide (21.7 g, 0.1 mol) in 200 mL of methanol in a 500 mL round-bottom flask with stirring.
-
Add hydrazine monohydrate (10.0 g, ~0.2 mol of hydrazine) dropwise to the solution at room temperature. [2]3. A white precipitate (phthalhydrazide) will form. Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of methanol.
-
Combine the filtrate and washings and carefully concentrate under reduced pressure. Caution: O-(cyclopropylmethyl)hydroxylamine may be volatile. [5]7. The resulting crude O-(cyclopropylmethyl)hydroxylamine can be used directly or purified further. For purification and stable storage, it is often converted to its hydrochloride salt.
-
To form the hydrochloride salt, dissolve the crude product in a minimal amount of diethyl ether or dichloromethane and cool in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise until the solution becomes acidic.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Expected Yield: 75-90%
Safety and Handling Precautions
-
Cyclopropylmethyl bromide: Is a flammable liquid and should be handled in a well-ventilated fume hood. [6][7]Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [6]* Hydrazine: Is a corrosive and toxic substance. [8][9]Handle with extreme care in a fume hood, wearing appropriate PPE. [9]Quench any excess hydrazine with a solution of sodium hypochlorite (bleach).
-
DIAD/DEAD and Triphenylphosphine: These reagents are irritants. Handle in a fume hood and wear appropriate PPE.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Characterization Data
| Compound | Appearance | Molecular Formula | Molecular Weight ( g/mol ) |
| O-(Cyclopropylmethyl)hydroxylamine | Colorless oil | C4H9NO | 87.12 |
| O-(Cyclopropylmethyl)hydroxylamine hydrochloride | White solid | C4H10ClNO | 123.58 |
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
References
-
O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC - NIH. Available at: [Link]
-
O-Cyclopropyl Hydroxylamines as Precursors for-[10][10] Sigmatropic Rearrangements - RSC Publishing. Available at: [Link]
-
Hydroxylamine synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]
-
O-(cyclopropylmethyl)hydroxylamine | C4H9NO - PubChem. Available at: [Link]
-
O-(cyclopropylmethyl)hydroxylamine hydrochloride | C4H10ClNO - PubChem. Available at: [Link]
-
Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions - ResearchGate. Available at: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. Available at: [Link]
-
Mitsunobu reaction - Organic Synthesis. Available at: [Link]
-
Applications of polymer-supported reactions in the synthesis of pesticides I: Alkylation and acylation of N-hydroxy phthalimide - SciSpace. Available at: [Link]
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Hydroxylamine purification via cation exchange - European Patent Office. Available at: [Link]
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Phthalimides - Organic Chemistry Portal. Available at: [Link]
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Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
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Visible-light-induced decarboxylative cascade cyclization of acryloylbenzamides with N-hydroxyphthalimide esters via EDA complexes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available at: [Link]
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Supporting Information - General procedure for the deprotection of the phthalimide. Available at: [Link]
-
Deprotection conditions for pthalimide protected oxyamine? : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC - NIH. Available at: [Link]
-
Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. Available at: [Link]
-
Alkylation of a phthalimide anion; 4-bromo-1-phthalimidopentane - ResearchGate. Available at: [Link]
-
Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc - IChemE. Available at: [Link]
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. Available at: [Link]
-
Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PubMed. Available at: [Link]
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Application Notes and Protocols for the Catalytic Rearrangement of O-(cyclopropylmethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the proposed catalytic rearrangement of O-(cyclopropylmethyl)hydroxylamine. While direct literature on this specific transformation is nascent, this guide synthesizes established principles of carbocation chemistry, particularly the behavior of cyclopropylcarbinyl systems, to propose a novel synthetic route to valuable nitrogen-containing heterocycles. We present hypothesized reaction mechanisms under both Brønsted and Lewis acid catalysis, detailed experimental protocols for inducing the rearrangement, and anticipated product outcomes. The protocols are designed as self-validating systems with clear analytical checkpoints. This guide is intended to serve as a foundational resource for researchers seeking to explore this promising, yet uncharted, area of synthetic chemistry.
Introduction: The Synthetic Potential of a Novel Rearrangement
The rearrangement of functionalized small rings is a powerful strategy in organic synthesis for the construction of complex molecular architectures. O-(cyclopropylmethyl)hydroxylamine presents a unique structural motif, combining the high ring strain of the cyclopropyl group with a reactive N-O bond. We hypothesize that under catalytic acidic conditions, this molecule can be induced to undergo a productive rearrangement, potentially leading to the formation of valuable saturated nitrogen heterocycles such as substituted piperidines. Such structures are prevalent in pharmaceuticals and natural products, making novel synthetic routes to their formation highly desirable.[1][2]
This guide will explore the theoretical underpinnings of this proposed rearrangement, drawing parallels with well-documented transformations of cyclopropylcarbinyl systems.[3][4][5] We will detail protocols for investigating this reaction, providing a robust starting point for its development and optimization.
Proposed Mechanistic Pathways
The central hypothesis for the catalytic rearrangement of O-(cyclopropylmethyl)hydroxylamine is the formation of a key intermediate: the cyclopropylcarbinyl cation. This highly reactive species is known to undergo rapid ring-opening to form a more stable homoallylic cation.[3][5] The specific catalytic conditions, whether Brønsted or Lewis acidic, will influence the generation of this intermediate and potentially the subsequent reaction pathways.
Brønsted Acid Catalysis
Under Brønsted acid catalysis (e.g., using trifluoroacetic acid or toluenesulfonic acid), the reaction is anticipated to initiate with the protonation of the nitrogen or oxygen atom of the hydroxylamine. Protonation of the oxygen atom would create a good leaving group (H₂O), facilitating the cleavage of the N-O bond and generation of a nitrenium ion, a pathway analogous to the initial steps of a Beckmann rearrangement.[6][7] However, given the lability of the cyclopropylmethyl group, a more likely scenario involves protonation of the nitrogen, followed by a concerted or stepwise cleavage of the C-N bond to form the cyclopropylcarbinyl cation and hydroxylamine.
Caption: Proposed mechanism under Brønsted acid catalysis.
Lewis Acid Catalysis
Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, or AlCl₃) are expected to coordinate to the nitrogen or oxygen atom of the hydroxylamine, weakening the N-O bond and promoting its cleavage.[3][8] This would lead to the formation of a cyclopropylcarbinyl cation and a coordinated hydroxylamine species. The counter-ion from the Lewis acid could play a significant role in the subsequent steps, influencing the stereochemical outcome of the reaction.
Caption: Proposed mechanism under Lewis acid catalysis.
Experimental Protocols
The following protocols are designed as starting points for the investigation of the catalytic rearrangement of O-(cyclopropylmethyl)hydroxylamine. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Synthesis of O-(cyclopropylmethyl)hydroxylamine
The starting material can be prepared from cyclopropylmethyl bromide and N-hydroxyphthalimide, followed by hydrazinolysis.
Materials:
-
Cyclopropylmethyl bromide
-
N-Hydroxyphthalimide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add cyclopropylmethyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(cyclopropylmethoxy)phthalimide.
-
Dissolve the crude N-(cyclopropylmethoxy)phthalimide in DCM.
-
Add hydrazine hydrate (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the white precipitate and wash it with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure to obtain O-(cyclopropylmethyl)hydroxylamine.
Note: O-(cyclopropylmethyl)hydroxylamine is a potentially flammable liquid and may cause skin and eye irritation.[9] Handle with care.
Protocol for Brønsted Acid-Catalyzed Rearrangement
Materials:
-
O-(cyclopropylmethyl)hydroxylamine
-
Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of O-(cyclopropylmethyl)hydroxylamine (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add the Brønsted acid catalyst (0.1 - 1.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Lewis Acid-Catalyzed Rearrangement
Materials:
-
O-(cyclopropylmethyl)hydroxylamine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), Scandium(III) triflate (Sc(OTf)₃), or Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate or Rochelle's salt solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of O-(cyclopropylmethyl)hydroxylamine (1.0 eq) in anhydrous DCM or DCE (0.1 M) under a nitrogen atmosphere, add the Lewis acid catalyst (0.1 - 1.0 eq) at -78 °C or 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate or Rochelle's salt solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Interpretation and Expected Outcomes
The primary expected product of this rearrangement is a substituted piperidine derivative, formed via intramolecular cyclization following the ring-opening of the cyclopropylcarbinyl cation. However, other products may also be formed, and their distribution will likely depend on the reaction conditions.
Table 1: Potential Products and Analytical Signatures
| Potential Product | Proposed Formation Pathway | Key Analytical Signatures (¹H NMR, ¹³C NMR, MS) |
| 4-Hydroxy-piperidine | Intramolecular cyclization of the homoallylic cation | Signals corresponding to a piperidine ring, hydroxyl group proton, characteristic mass fragmentation. |
| 3-Hydroxymethyl-pyrrolidine | Ring contraction pathway | Signals for a pyrrolidine ring, hydroxymethyl group, distinct mass fragmentation pattern. |
| Homoallylic amine | Intermolecular reaction with hydroxylamine | Alkene protons, signals for a primary amine, molecular ion corresponding to the open-chain product. |
| Cyclobutylamine | Rearrangement of the cyclopropylcarbinyl cation | Signals characteristic of a cyclobutane ring, primary amine protons. |
Troubleshooting and Optimization
Table 2: Common Issues and Suggested Solutions
| Issue | Potential Cause | Suggested Solution |
| No reaction or low conversion | Insufficient catalyst activity; low reaction temperature | Increase catalyst loading; screen different Brønsted or Lewis acids; increase reaction temperature. |
| Formation of multiple products | Competing reaction pathways | Optimize reaction temperature and time; screen different solvents; use a bulkier catalyst to improve selectivity. |
| Decomposition of starting material | Catalyst too strong; reaction temperature too high | Use a milder acid catalyst; lower the reaction temperature; add the catalyst slowly at a low temperature. |
Conclusion
The catalytic rearrangement of O-(cyclopropylmethyl)hydroxylamine represents a promising, albeit unexplored, synthetic transformation. The protocols and mechanistic hypotheses presented in this guide provide a solid foundation for researchers to investigate this reaction. Successful development of this methodology would offer a novel and efficient route to valuable nitrogen-containing heterocycles, with significant potential applications in medicinal chemistry and drug discovery.
References
-
Yamagiwa, N., Matsunaga, S., & Shibasaki, M. (2003). Heterobimetallic Catalysis in Asymmetric 1,4-Addition of O-Alkylhydroxylamine to Enones. Journal of the American Chemical Society, 125(51), 16178–16179. [Link]
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Request PDF on ResearchGate. (n.d.). Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025, August 27). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved January 26, 2026, from [Link]
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CHIMIA. (n.d.). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Retrieved January 26, 2026, from [Link]
-
Tang, W., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances, 9(19), eadg0290. [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). O-(cyclopropylmethyl)hydroxylamine. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2022, March 5). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [Link]
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Cooperative Lewis acid/N-heterocyclic carbene catalysis. (2011, October 12). National Institutes of Health. [Link]
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Request PDF on ResearchGate. (2025, August 9). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022, April 29). ACS Publications. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2025, March 13). National Institutes of Health. [Link]
-
Johnson, J. S. (n.d.). Development of New Reactions Driven by N-O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. PubMed. Retrieved January 26, 2026, from [Link]
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Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. (n.d.). National Institutes of Health. [Link]
-
Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
OkoduwaSTEM. (2016, September 25). LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION [Video]. YouTube. [Link]
-
Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]
-
The Organic Chemistry Tutor. (2023, April 16). Pinacol Rearrangement Reaction of Diols into Ketones [Video]. YouTube. [Link]
-
Oreate AI Blog. (2026, January 15). Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Application Note & Protocol: Strategic N-Protection of O-(cyclopropylmethyl)hydroxylamine
Abstract
O-(cyclopropylmethyl)hydroxylamine is a valuable and versatile building block in modern organic synthesis, notably serving as a precursor for the synthesis of complex N-heterocycles through sigmatropic rearrangements.[1][2][3] Its utility, however, is intrinsically linked to the reactivity of its primary amine functionality. Unmasked, this nucleophilic nitrogen can lead to undesired side reactions, complicating synthetic pathways. This guide provides a comprehensive overview of robust protecting group strategies for the nitrogen atom of O-(cyclopropylmethyl)hydroxylamine, focusing on the widely-used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. We will explore the causality behind experimental choices, provide detailed, field-proven protocols for protection and deprotection, and discuss the principles of orthogonal strategy in the context of multi-step synthesis.
Chapter 1: The Imperative for Protection: Understanding the Reactivity Profile
O-(cyclopropylmethyl)hydroxylamine (MW: 87.12 g/mol ) possesses a primary amine (-NH₂) attached to an oxygen atom.[4] This arrangement makes the nitrogen atom highly nucleophilic and basic, similar to other primary amines. In a synthetic sequence, this inherent reactivity can be problematic:
-
Unwanted Nucleophilic Attack: The lone pair on the nitrogen can react with electrophiles present in the reaction mixture, leading to unintended N-acylation, N-alkylation, or other side products.
-
Base-Mediated Side Reactions: The basicity of the amine can interfere with reactions that employ strong bases or contain base-sensitive functional groups.
-
Controlled Functionalization: In many applications, such as the N-arylation required for subsequent rearrangement cascades, the hydroxylamine must be activated or derivatized in a controlled manner.[1][2] Protection allows for the sequential and specific modification of the molecule.
Temporarily masking the -NH₂ group with a suitable protecting group transforms it into a neutral, non-nucleophilic carbamate. This chemical "pause button" is essential for navigating complex synthetic landscapes, ensuring that reactions proceed with high fidelity at other sites of the molecule.
Chapter 2: Selecting the Optimal Protecting Group: A Comparative Analysis
The choice of a protecting group is a critical strategic decision. The ideal group must be easy to install in high yield, stable to a wide range of subsequent reaction conditions, and removable cleanly and selectively under mild conditions that do not affect other parts of the molecule.[5] For O-(cyclopropylmethyl)hydroxylamine, the Boc and Cbz carbamates are exemplary choices.[2][6]
Data Presentation: Comparison of Boc and Cbz Protecting Groups
| Feature | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Structure | ||
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) or Benzyl 2,5-dioxopyrrolidin-1-yl carbonate (Cbz-OSu) |
| Protection Conditions | Boc₂O, base (e.g., TEA, NaHCO₃), in a solvent like THF, DCM, or MeCN at room temperature.[7][8] | Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), typically in a biphasic system (e.g., Dioxane/Water) at 0 °C to RT.[9][10] |
| Stability Profile | Stable to most bases, nucleophiles, and catalytic hydrogenation.[11] | Stable to acidic conditions and many nucleophiles.[6] |
| Lability (Cleavage) | Highly sensitive to strong acids (e.g., TFA, HCl).[7][12] | Cleaved by catalytic hydrogenolysis (H₂, Pd/C). Can also be removed by strong acids like HBr in acetic acid or certain Lewis acids.[6][9] |
| Key Advantage | Excellent for orthogonal strategies where acid-labile groups are absent but hydrogenation is required for other steps. Removal is clean, producing volatile byproducts (isobutene and CO₂). | Ideal for molecules containing reducible groups (e.g., alkenes, alkynes) that are incompatible with hydrogenolysis. Its stability to acid allows for the selective removal of other acid-labile groups like Boc or Trityl. |
| Potential Incompatibility | Cannot be used if the synthetic route requires strongly acidic conditions. | Cannot be used if other functional groups (e.g., benzyl ethers, alkenes, alkynes, nitro groups) are present that would also be reduced during hydrogenolysis.[9] |
Chapter 3: Validated Experimental Protocols
The following protocols are designed to be robust and reproducible for researchers. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: N-Boc Protection of O-(cyclopropylmethyl)hydroxylamine
Principle: The nucleophilic nitrogen of the hydroxylamine attacks one of the electrophilic carbonyls of di-tert-butyl dicarbonate (Boc₂O). A mild base, such as triethylamine (TEA), is used to facilitate the reaction and neutralize the resulting acidic byproduct.
Workflow Diagram:
Caption: Workflow for N-Boc protection.
Materials:
-
O-(cyclopropylmethyl)hydroxylamine hydrochloride (or free base)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.)
-
Triethylamine (TEA, 2.2 eq. if starting from HCl salt; 1.2 eq. for free base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add O-(cyclopropylmethyl)hydroxylamine hydrochloride (1.0 eq.).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq.) dropwise. Stir for 15 minutes. Note: If using the free base, only 1.2 eq. of TEA is needed.
-
In a separate flask, dissolve Boc₂O (1.1 eq.) in a small amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC (e.g., using 20% EtOAc/Hexanes).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, tert-butyl (cyclopropylmethoxy)carbamate, can often be used without further purification. If necessary, purify by flash column chromatography.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Principle: The Boc group is readily cleaved under anhydrous acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by elimination of the stable tert-butyl cation (which forms isobutene) and carbamic acid, which decarboxylates to the free amine.[7][12]
Workflow Diagram:
Caption: Workflow for N-Boc deprotection.
Materials:
-
tert-butyl (cyclopropylmethoxy)carbamate
-
Trifluoroacetic acid (TFA, 5-10 eq.)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the N-Boc protected hydroxylamine (1.0 eq.) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq.) dropwise. Caution: TFA is highly corrosive.
-
Remove the ice bath and stir the reaction at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Note: Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting product will be the TFA salt of O-(cyclopropylmethyl)hydroxylamine. To obtain the free base, dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer and concentrate to yield the free amine.
Protocol 3: N-Cbz Protection of O-(cyclopropylmethyl)hydroxylamine
Principle: This reaction follows a standard Schotten-Baumann condition. The amine attacks the highly electrophilic carbonyl of benzyl chloroformate. The reaction is typically run in a biphasic system with a base to neutralize the HCl byproduct, driving the reaction to completion.
Workflow Diagram:
Caption: Workflow for N-Cbz protection.
Materials:
-
O-(cyclopropylmethyl)hydroxylamine hydrochloride
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq.)
-
Sodium bicarbonate (NaHCO₃, 3.0 eq.)
-
1,4-Dioxane
-
Water
Procedure:
-
Dissolve O-(cyclopropylmethyl)hydroxylamine hydrochloride (1.0 eq.) and NaHCO₃ (3.0 eq.) in a mixture of water and 1,4-dioxane (e.g., 1:1 ratio).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir vigorously for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, benzyl (cyclopropylmethoxy)carbamate, by flash column chromatography.
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
Principle: The Cbz group is efficiently cleaved by hydrogenolysis. In this heterogeneous catalytic reaction, H₂ gas adsorbs onto the surface of palladium on carbon (Pd/C). The benzylic C-O bond of the Cbz group is then cleaved, yielding the free amine, toluene, and CO₂.[9][13]
Workflow Diagram:
Sources
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- 2. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
managing unstable intermediates in O-(cyclopropylmethyl)hydroxylamine synthesis
Welcome to the technical support center for the synthesis of O-(cyclopropylmethyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on managing unstable intermediates and overcoming common experimental challenges. Our approach is rooted in a deep understanding of the reaction mechanisms and provides practical, field-proven solutions to ensure the successful and efficient synthesis of your target compound.
Introduction: The Challenge of Synthesizing O-(cyclopropylmethyl)hydroxylamine
O-(cyclopropylmethyl)hydroxylamine is a valuable building block in medicinal chemistry. However, its synthesis can be challenging due to the inherent reactivity of the cyclopropylmethyl group and the potential for the formation of unstable intermediates. This guide provides a comprehensive overview of the recommended synthetic route, as well as a detailed troubleshooting section to address issues that may arise with alternative, seemingly more direct, synthetic strategies.
Recommended Synthetic Route: A Phthalimide-Based Approach
Our recommended and most reliable method for the gram-scale synthesis of O-(cyclopropylmethyl)hydroxylamine hydrochloride salt involves a three-step process starting from 2-(vinyloxy)isoindoline-1,3-dione. This route has been shown to be robust and scalable.[1]
Caption: Recommended three-step synthesis of O-(cyclopropylmethyl)hydroxylamine HCl.
Frequently Asked Questions (FAQs)
Q1: Why is the phthalimide-based route recommended over more direct methods like direct alkylation of hydroxylamine?
A1: While direct alkylation of hydroxylamine with (bromomethyl)cyclopropane seems more straightforward, it is often plagued by several issues. Firstly, hydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to a mixture of N- and O-alkylated products. Secondly, the primary amine product of N-alkylation is often more nucleophilic than the starting hydroxylamine, leading to over-alkylation.[2][3] Most importantly, the cyclopropylmethyl group is prone to rearrangement under conditions that favor a carbocation intermediate (SN1-type reactions), which can be promoted by a poor nucleophile like hydroxylamine. This can lead to the formation of homoallylic and cyclobutyl byproducts. The Gabriel synthesis, which uses a phthalimide as a protected form of an amine, circumvents these issues by preventing over-alkylation and providing a more controlled reaction environment.[2][4]
Q2: I've noticed that the free base of O-(cyclopropylmethyl)hydroxylamine is volatile. How should I handle it?
A2: The volatility of the free base is a critical handling parameter.[1] It is highly recommended to convert the free base to its hydrochloride salt immediately after the phthalimide cleavage step. The hydrochloride salt is a stable, non-volatile solid that is much easier to handle, store, and accurately weigh for subsequent reactions. If you must handle the free base, do so in a well-ventilated fume hood and avoid concentrating the solution to dryness under high vacuum, as this will lead to significant product loss.
Q3: Can I use acidic or basic hydrolysis to cleave the phthalimide protecting group instead of hydrazine?
A3: While acidic or basic hydrolysis are common methods for phthalimide cleavage, they often require harsh conditions (e.g., strong acids or bases at high temperatures) that may not be compatible with the cyclopropylmethyl group.[4][5] Hydrazinolysis is generally the preferred method as it proceeds under milder conditions, minimizing the risk of side reactions.[6] The phthalhydrazide byproduct is also often easier to remove from the reaction mixture than the phthalic acid or its salts formed during hydrolysis.[7]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of O-(cyclopropylmethyl)hydroxylamine, particularly when attempting alternative synthetic routes.
Problem 1: Low or No Yield in Direct Alkylation of Hydroxylamine with (Bromomethyl)cyclopropane
Symptoms:
-
Complex mixture of products observed by TLC or GC-MS.
-
Low isolated yield of the desired O-(cyclopropylmethyl)hydroxylamine.
-
Presence of unexpected byproducts with different molecular weights.
Root Cause Analysis:
The primary challenge with this approach is the instability of the cyclopropylmethyl system under certain reaction conditions. The cyclopropylmethyl carbocation is known to be remarkably stable due to the "bent" bonds of the cyclopropane ring, which can overlap with the empty p-orbital of the carbocation.[8][9] This stability can favor an SN1-type reaction pathway, especially with a relatively weak nucleophile like hydroxylamine. The cyclopropylmethyl cation can then undergo rapid rearrangement to form more stable homoallylic and cyclobutyl cations, leading to a mixture of rearranged products.
Caption: Rearrangement of the cyclopropylmethyl cation leading to byproducts.
Solutions and Mitigation Strategies:
-
Promote an SN2 Pathway: To favor the direct substitution (SN2) and minimize carbocation formation, use a strong base to deprotonate hydroxylamine, creating a more potent nucleophile. However, this can be complicated by the basicity of hydroxylamine itself.
-
Use a Protected Hydroxylamine: A better approach is to use an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide, which can be deprotonated to form a strong nucleophile that favors the SN2 pathway. This is the basis of the recommended synthetic route.
-
Control Reaction Temperature: Lowering the reaction temperature can help to disfavor the formation of the carbocation intermediate.
Experimental Protocol: N-Alkylation of Phthalimide (Gabriel Synthesis)
-
Suspend potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add (bromomethyl)cyclopropane (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and pour into water to precipitate the N-(cyclopropylmethoxy)phthalimide.
-
Filter and wash the solid with water, then dry under vacuum.
Problem 2: Inefficient Reductive Amination of Cyclopropanecarboxaldehyde
Symptoms:
-
Incomplete conversion of the starting aldehyde.
-
Formation of a stable oxime intermediate that is resistant to reduction.
-
Side reactions such as over-alkylation or reduction of the aldehyde to the corresponding alcohol.
Root Cause Analysis:
Reductive amination involves the initial formation of an imine or, in the case of hydroxylamine, an oxime, followed by reduction. The formation of the oxime from cyclopropanecarboxaldehyde and hydroxylamine is generally efficient. However, the resulting cyclopropanecarboxaldehyde oxime can be quite stable and may require specific reducing agents or conditions for its conversion to the desired hydroxylamine.[10] Standard reducing agents like sodium borohydride may be sluggish in reducing the C=N bond of the oxime.
Caption: Challenges in the reductive amination pathway.
Solutions and Mitigation Strategies:
-
Choice of Reducing Agent: Use a reducing agent that is effective for oximes. Sodium cyanoborohydride (NaBH3CN) is often a good choice as it is more selective for the iminium ion/oxime over the carbonyl group.[3] More potent reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but care must be taken to avoid reduction of other functional groups.
-
pH Control: The formation of the imine/oxime is typically favored under mildly acidic conditions (pH 4-5).[3] This catalyzes the dehydration step. However, strongly acidic conditions will protonate the hydroxylamine, rendering it non-nucleophilic.
-
Stepwise Procedure: A stepwise approach can be more effective. First, form the oxime under optimal conditions. Isolate and purify the oxime, and then subject it to reduction in a separate step. This allows for the use of more forcing reduction conditions if necessary without affecting the starting aldehyde.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons |
| Sodium Borohydride (NaBH4) | Inexpensive, readily available, easy to handle. | May preferentially reduce the aldehyde, can be slow for oxime reduction. |
| Sodium Cyanoborohydride (NaBH3CN) | More selective for imines/oximes over carbonyls.[3] | Toxic cyanide byproduct, more expensive. |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective, often used for amines.[11] | Can be less effective for stable oximes. |
| Lithium Aluminum Hydride (LiAlH4) | Powerful reducing agent, effective for oximes. | Highly reactive, not selective, requires anhydrous conditions. |
Problem 3: Difficulty in Purifying the Final Product
Symptoms:
-
Product loss during solvent removal.
-
Streaking or poor separation on silica gel chromatography.
-
Co-elution of impurities.
Root Cause Analysis:
As previously mentioned, the free base of O-(cyclopropylmethyl)hydroxylamine is volatile.[1] Additionally, as an amine, it can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor chromatographic separation.
Solutions and Mitigation Strategies:
-
Convert to the HCl Salt: As emphasized before, converting the product to its hydrochloride salt is the most effective way to address volatility and improve handling. The salt can often be purified by recrystallization.
-
Modified Column Chromatography: If chromatography of the free base is necessary, the silica gel should be deactivated or treated with a base. This can be achieved by pre-treating the silica with a solvent system containing a small amount of a volatile amine, such as triethylamine or ammonium hydroxide.[12]
-
Aqueous Work-up: To remove non-basic impurities, an acidic wash can be employed during the work-up. The protonated amine will partition into the aqueous layer, while non-basic organic impurities will remain in the organic layer. The aqueous layer can then be basified and the product re-extracted.[13]
Experimental Protocol: Purification of a Volatile Amine via its Salt
-
After the reaction work-up, dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
The salt can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
References
-
Kurti, L., et al. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PubMed Central. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. [Link]
-
Khan, M. N. (2025). Kinetics and Mechanism of Hydrolysis of N-Arylphthalimides. ResearchGate. [Link]
- Google Patents. (Date not available). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?[Link]
-
RSC Publishing. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[3][3]- Sigmatropic Rearrangements. [Link]
-
Organic Chemistry Portal. (Date not available). Phthalimides. [Link]
-
Journal of the American Chemical Society. (Date not available). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. [Link]
- Google Patents. (Date not available).
-
PubMed. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. [Link]
-
Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. [Link]
-
Longdom Publishing. (Date not available). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. [Link]
-
University of Rochester, Department of Chemistry. (Date not available). Workup: Amines. [Link]
-
YouTube. (2023). Stability of Cyclopropylmethyl cation. [Link]
-
Wikipedia. (Date not available). Gabriel synthesis. [Link]
-
Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Glen Research. (Date not available). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
- Google Patents. (Date not available).
-
ChemTube3D. (Date not available). Oxime formation. [Link]
-
YouTube. (2022). How to purify Amine?[Link]
-
Organic Chemistry Portal. (Date not available). Hydroxylamine synthesis by oxidation. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
The Organic Chemistry Tutor. (2023). SN1 Carbocation Rearrangements - Ring Expansion Problems. YouTube. [Link]
-
YouTube. (2023). Reductive Amination. [Link]
-
PubMed Central. (Date not available). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. [Link]
-
Organic Chemistry Tutor. (Date not available). Gabriel Synthesis. [Link]
-
Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?[Link]
-
YouTube. (2015). Formation of an Oxime from a Ketone. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
PubMed Central. (Date not available). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. [Link]
-
OpenStax. (Date not available). 11.4 The SN1 Reaction – Organic Chemistry: A Tenth Edition. [Link]
-
jOeCHEM. (2019). Precursor to the Gabriel Synthesis, Making Phthalimide. YouTube. [Link]
-
Fiveable. (Date not available). 11.4 The SN1 Reaction - Organic Chemistry. [Link]
-
Wyzant. (2019). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?[Link]
- Google Patents. (Date not available). Process for the production of cyclopropylmethyl halides.
-
ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
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Validation & Comparative
A Comparative Guide to O-Substituted Hydroxylamines in N-Heterocycle Synthesis: Beyond O-(Cyclopropylmethyl)hydroxylamine
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel N-heterocycles remains a cornerstone of innovation. These scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The development of efficient and versatile synthetic methodologies is therefore of paramount importance. O-(Cyclopropylmethyl)hydroxylamine has emerged as a valuable, bench-stable reagent for the construction of N-heterocycles, notably tetrahydroquinolines, through a unique[1][1]-sigmatropic rearrangement pathway. This guide provides an in-depth comparison of O-(cyclopropylmethyl)hydroxylamine with its key alternatives, focusing on their synthesis, reactivity, and application in the construction of valuable N-heterocyclic frameworks.
The Rise of O-(Cyclopropylmethyl)hydroxylamine: A Stable Three-Carbon Synthon
O-(Cyclopropylmethyl)hydroxylamine has garnered attention due to its unique reactivity profile, which stems from the combination of a labile N-O bond and the inherent strain of the cyclopropyl ring. Upon N-arylation, this reagent can undergo a base-mediated[1][1]-sigmatropic rearrangement, where the cyclopropylmethyl group effectively acts as a homoenolate equivalent, providing a three-carbon unit for annulation reactions. This has been elegantly demonstrated in the synthesis of substituted tetrahydroquinolines.[1][2]
A key advantage of O-(cyclopropylmethyl)hydroxylamine is its stability. Unlike some of its counterparts, it can be prepared on a gram scale and stored for extended periods, making it a practical tool for routine synthetic operations.[1]
Strategic Alternatives: O-Vinyl and O-Allyl Hydroxylamines
While O-(cyclopropylmethyl)hydroxylamine offers significant advantages, a comprehensive understanding of the available toolkit requires consideration of analogous reagents. The most notable alternatives are O-vinylhydroxylamines and O-allylhydroxylamines, which also participate in powerful[1][1]-sigmatropic rearrangements.
O-Vinylhydroxylamines: Reactive Intermediates for Rapid Annulations
O-Vinylhydroxylamines are highly reactive species that are often generated in situ. They are key intermediates in reactions like the Bartoli indole synthesis. Their high reactivity can be advantageous, leading to rapid cyclizations under mild conditions.[1] Recent studies have showcased their utility in the synthesis of complex heterocycles like azaindolines and azaindoles.[3][4][5] However, their inherent instability poses challenges for isolation and storage, often necessitating their immediate use after generation.
O-Allylhydroxylamines: A Classical Approach via[1][6]-Meisenheimer Rearrangement
O-Allylhydroxylamines are another important class of reagents for N-heterocycle synthesis. They can be accessed through various methods, including the classical[1][6]-Meisenheimer rearrangement of N-allyl amine N-oxides.[7][8] Similar to their cyclopropylmethyl and vinyl counterparts, N-aryl-O-allylhydroxylamines can undergo[1][1]-sigmatropic rearrangements to provide precursors for N-heterocycles. While generally more stable than O-vinylhydroxylamines, their synthesis and handling can still require careful consideration.
Comparative Analysis: A Head-to-Head Look
| Feature | O-(Cyclopropylmethyl)hydroxylamine | O-Vinylhydroxylamine | O-Allylhydroxylamine |
| Stability | Bench-stable solid (as hydrochloride salt)[1] | Generally unstable, often generated in situ[1] | Moderately stable, can be isolated but may require careful handling. |
| Synthesis | Multi-step synthesis from 2-(vinyloxy)isoindoline-1,3-dione via cyclopropanation.[1] | Typically generated in situ from corresponding precursors.[3][4][5] | Can be synthesized via[1][6]-Meisenheimer rearrangement of N-allyl amine N-oxides.[7][8] |
| Reactivity in[1][1]-Sigmatropic Rearrangement | Readily undergoes rearrangement upon N-arylation and base treatment.[1][2] | Highly reactive, undergoes rapid rearrangement.[3][4][5] | Participates in[1][1]-sigmatropic rearrangements, often requiring activation (e.g., with n-BuLi).[9] |
| Key Applications | Synthesis of tetrahydroquinolines.[1][2] | Synthesis of indoles (Bartoli synthesis), azaindolines, and azaindoles.[1][3][4][5] | Synthesis of N-allyl anilines and other rearranged products.[9] |
| Advantages | Stability, ease of handling, well-defined three-carbon synthon. | High reactivity, mild reaction conditions for rearrangement. | Established synthetic routes, versatile precursor. |
| Disadvantages | Multi-step synthesis. | Instability, often requires in situ generation. | May require strong base for rearrangement, potential for side reactions. |
Experimental Protocols
To provide a practical understanding of the application of these reagents, detailed experimental protocols for the synthesis of O-(cyclopropylmethyl)hydroxylamine and its subsequent use in tetrahydroquinoline synthesis are provided below. A representative protocol for the synthesis of an N-Boc protected O-allylhydroxylamine precursor is also included.
Protocol 1: Gram-Scale Synthesis of O-(Cyclopropylmethyl)hydroxylamine Hydrochloride[1]
This protocol describes a robust, multi-step synthesis starting from 2-(vinyloxy)isoindoline-1,3-dione.
Caption: Synthesis of O-(Cyclopropylmethyl)hydroxylamine HCl.
-
Cyclopropanation: To a solution of 2-(vinyloxy)isoindoline-1,3-dione (1.0 eq) in dichloromethane (DCM), add diethylzinc (2.0 eq) at 0 °C. Slowly add a solution of trifluoroacetic acid (2.0 eq) in DCM, followed by diiodomethane (2.0 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-(cyclopropoxy)isoindoline-1,3-dione, is purified by column chromatography.
-
Phthalimide Cleavage: Dissolve 2-(cyclopropoxy)isoindoline-1,3-dione (1.0 eq) in a suitable solvent like ethanol or THF. Add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature. Stir the mixture for 1-2 hours, during which a precipitate will form. Filter off the solid and wash with the solvent.
-
Salt Formation: To the filtrate from the previous step, add a solution of HCl in diethyl ether (1.5 eq) at 0 °C. A white precipitate of O-(cyclopropylmethyl)hydroxylamine hydrochloride will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Synthesis of a Tetrahydroquinoline via[1][1]-Sigmatropic Rearrangement[1]
This protocol details the N-arylation of O-(cyclopropylmethyl)hydroxylamine and the subsequent rearrangement-cyclization cascade.
Caption: Tetrahydroquinoline synthesis via[1][1]-rearrangement.
-
N-Arylation: To a mixture of O-(cyclopropylmethyl)hydroxylamine hydrochloride (1.0 eq) and an appropriate aryl boronic acid (1.2 eq) in a suitable solvent such as methanol, add a copper(II) acetate (0.1 eq) and a base like triethylamine (2.5 eq). Stir the reaction mixture at room temperature for 12-24 hours. After completion, quench the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography to obtain the N-aryl-O-(cyclopropylmethyl)hydroxylamine.
-
[1][1]-Sigmatropic Rearrangement and Cyclization: Dissolve the N-aryl-O-(cyclopropylmethyl)hydroxylamine (1.0 eq) in a solvent like toluene. Add a base such as potassium tert-butoxide (1.2 eq) and heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude tetrahydroquinoline is purified by column chromatography.
Protocol 3: Synthesis of N-Boc-O-allylhydroxylamine
This protocol provides a general procedure for the synthesis of a protected O-allylhydroxylamine, a versatile precursor for N-heterocycle synthesis.
Caption: Synthesis of N-Boc-O-allylhydroxylamine.
-
O-Allylation: To a solution of N-Boc-hydroxylamine (1.0 eq) in a solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add allyl bromide (1.1 eq) dropwise and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-Boc-O-allylhydroxylamine.
Conclusion and Future Perspectives
O-(Cyclopropylmethyl)hydroxylamine stands out as a robust and reliable reagent for N-heterocycle synthesis, particularly for tetrahydroquinolines, owing to its bench stability and predictable reactivity in[1][1]-sigmatropic rearrangements. Its alternatives, O-vinyl and O-allyl hydroxylamines, offer complementary reactivity profiles. O-Vinylhydroxylamines, though often transient, enable rapid cyclizations under mild conditions, while O-allylhydroxylamines provide a more classical yet powerful approach to related transformations.
The choice of reagent will ultimately depend on the specific synthetic target, desired reaction conditions, and the scale of the synthesis. For routine applications requiring a stable and easy-to-handle reagent, O-(cyclopropylmethyl)hydroxylamine is an excellent choice. For rapid access to certain heterocyclic systems where in situ generation is feasible, O-vinylhydroxylamines may be preferred. O-Allylhydroxylamines remain a valuable tool, particularly when leveraging the well-established Meisenheimer rearrangement.
Future research in this area will likely focus on the development of more stable and accessible O-vinyl and O-allyl hydroxylamine analogues, as well as the expansion of the substrate scope for all three classes of reagents to access an even broader range of complex N-heterocycles. Direct comparative studies under standardized conditions are also crucial to provide a clearer quantitative picture of their relative efficiencies and guide rational reagent selection in synthetic planning.
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Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. 2025 . DOI: 10.26434/chemrxiv-2025-4p67k. [Link]
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Metal-free synthesis of secondary amides using N-Boc-O-tosylhydroxylamine as nitrogen source via Beckmann rearrangement. New Journal of Chemistry. 2022 , 46(1), 133-138. DOI: 10.1039/D1NJ04983A. [Link]
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O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry. 2020 , 18(20), 3845-3850. DOI: 10.1039/D0OB00788A. [Link]
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Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Journal of the American Chemical Society. 2025 . DOI: 10.1021/jacs.5c06568. [Link]
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Synthesis of Tetrahydro-β-carbolines via Cascade Sigmatropic Rearrangements. Advanced Synthesis & Catalysis. 2025 . DOI: 10.1002/adsc.202401189. [Link]
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[1][6]-Meisenheimer Rearrangement of N-Allyl Phenylglycinol Derivatives. N—C versus C—C Chirality Transfer. The Journal of Organic Chemistry. 2003 , 68(16), 6377–6383. DOI: 10.1021/jo034601p. [Link]
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The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters. 2022 , 13(5), 803-809. DOI: 10.1021/acsmedchemlett.1c00713. [Link]
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters. 2009 , 11(21), 4946-4949. DOI: 10.1021/ol902071v. [Link]
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[1][1]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. Natural Product Reports. 2009 , 26(8), 1021-1053. DOI: 10.1039/b812836k. [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. 2020 , 22(23), 9313-9317. DOI: 10.1021/acs.orglett.0c03541. [Link]
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Generation and Rearrangement of N,O-Dialkenylhydroxylamines for the Synthesis of 2-Aminotetrahydrofurans. The Journal of Organic Chemistry. 2014 , 79(18), 8648–8657. DOI: 10.1021/jo501511x. [Link]
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Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ResearchGate. 2025 . [Link]
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N-Boc-O-tosylhydroxylamine. ResearchGate. 2025 . [Link]
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. 2009 . [Link]
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Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. 2017 . [Link]
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hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
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Harnessing O‑Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ACS Publications. 2025 . [Link]
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Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. MDPI. 2021 , 26(18), 5489. DOI: 10.3390/molecules26185489. [Link]
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O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. National Institutes of Health. 2020 . [Link]
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ALLYLAMINE. Organic Syntheses. 1921 , 1, 4. DOI: 10.15227/orgsyn.001.0004. [Link]
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Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as a nitrogen source. New Journal of Chemistry. 2021 , 45(44), 20721-20725. DOI: 10.1039/D1NJ04149H. [Link]
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The[1][6] sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines. Journal of the Chemical Society, Perkin Transactions 1. 2002 , (19), 2131-2143. DOI: 10.1039/B205389A. [Link]
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Alkynyl hydroxylamines: key precursors for 1,2-N/O heterocycles. Chemical Communications. 2025 , 61, 6212-6225. DOI: 10.1039/D5CC00447K. [Link]
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Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers. 2021 , 8(11), 2634-2640. DOI: 10.1039/D1QO00249E. [Link]
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Concomitant[1][6]-sigmatropic rearrangement of allylic sulfilimines and intramolecular N-alkylation. Synthesis of 2-vinyl substituted cyclic amines. Washington University School of Medicine. [Link]
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A Senior Application Scientist's Guide to Hydroxylamine Reagents: A Comparative Yield Analysis
For the discerning researcher navigating the complexities of modern synthetic chemistry, the choice of reagent is paramount. Among the arsenal of tools for nitrogen incorporation, hydroxylamine and its derivatives stand out for their unique reactivity, particularly the inherent weakness of the N-O bond that enables a diverse range of transformations.[1] This guide provides an in-depth comparison of various hydroxylamine reagents, moving beyond catalog specifications to offer a practical, data-driven analysis of their performance. We will delve into the causality behind experimental choices, grounded in mechanistic principles, to empower you to select the optimal reagent for your specific application.
Comparative Analysis: The Case of Primary Aniline Synthesis
To establish a clear, data-supported comparison, we will focus on a synthetically important transformation: the direct synthesis of primary anilines from benzyl alcohols via an aza-Hock rearrangement. This reaction has been systematically studied with a wide array of hydroxylamine-derived aminating agents, providing a robust dataset for evaluating their relative efficacy.[2]
The general reaction involves the treatment of a benzyl alcohol with a hydroxylamine derivative in a suitable solvent. The efficiency of this transformation is highly dependent on the nature of the substituents on the hydroxylamine core.
Data Summary: Yields of Various Hydroxylamine Reagents
The following table summarizes the performance of different categories of hydroxylamine reagents in the synthesis of a primary aniline from 1-(4-methoxyphenyl)ethan-1-ol.[2]
| Reagent Category | Specific Reagent | Yield (%) | Observations |
| O-Sulfonyl (Unprotected) | O-Mesitylenesulfonylhydroxylamine (MSH) | 79 | Optimal reagent in the study, providing the highest yield under optimized conditions.[2] |
| O-(Tosyl)hydroxylamine (TsONH₂) | Moderate | A common and effective reagent. | |
| Hydroxylamine-O-sulfonic acid | Low | Commercially available but less effective in this specific transformation.[2] | |
| N-Boc-O-Sulfonyl | tert-butyl (((2,4,6-triisopropylphenyl)sulfonyl)oxy)carbamate | 50 | The sterically hindered sulfonyl group provided the best yield among N-Boc derivatives.[2] |
| Other N-Boc arylsulfonyl hydroxylamines | Moderate | Generally less effective than their unprotected O-sulfonyl counterparts.[2] | |
| O-Acyl | O-Benzoyl hydroxylamines | Trace | Poor performance in this C-C amination reaction.[2] |
| O-Pivaloyl hydroxylamines | Trace | Similar to O-benzoyl derivatives, these are not effective for this transformation.[2] | |
| Other Reagents | (2,4-Dinitrophenyl)hydroxylamine (DPH) | Low | Less effective for this specific amination.[2] |
| O-(Diphenylphosphinyl)hydroxylamine | Low | Showed limited efficacy.[2] | |
| Hydroxylamine triflate salts | Moderate | Moderate yields, but can be compromised by the formation of triflic acid, which may decompose the starting material.[2] |
Key Takeaway: For the synthesis of primary anilines via this method, unprotected O-arylsulfonyl hydroxylamines, particularly the sterically hindered O-mesitylenesulfonylhydroxylamine (MSH), demonstrate superior performance, affording excellent yields.[2] The presence of an N-Boc protecting group or the use of O-acyl derivatives significantly diminishes the product yield in this context.
Mechanistic Insights: Why Reagent Structure Dictates Yield
The observed differences in yield are not arbitrary; they are a direct consequence of the electronic and steric properties of the hydroxylamine reagent, which influence the key steps of the reaction mechanism. The core of this transformation involves the formation of a reactive intermediate that undergoes an aza-Hock rearrangement.[2]
The efficiency of the initial reaction between the alcohol and the hydroxylamine derivative, as well as the propensity of the subsequent intermediate to undergo the desired rearrangement, is governed by the nature of the leaving group on the oxygen and any protecting groups on the nitrogen.
-
The Role of the O-Substituent: Sulfonyl groups are excellent leaving groups, facilitating the initial reaction with the alcohol. The steric bulk of the mesityl group in MSH likely plays a role in promoting the desired reaction pathway while potentially suppressing side reactions.[2] In contrast, benzoyl and pivaloyl groups are poorer leaving groups in this context, leading to minimal product formation.[2]
-
The Impact of N-Protection: The presence of a bulky N-Boc group can sterically hinder the approach of the reactants and may also electronically disfavor the key transition states. The data clearly shows that unprotected O-sulfonyl hydroxylamines are more effective than their N-Boc protected counterparts for this specific transformation.[2]
Below is a conceptual diagram illustrating the decision-making process for reagent selection based on desired reactivity.
Caption: Reagent selection guide for common hydroxylamine reactions.
Experimental Protocol: High-Yield Synthesis of Primary Anilines
This protocol describes the synthesis of primary anilines from benzyl alcohols using the optimal reagent, O-mesitylenesulfonylhydroxylamine (MSH), based on the findings of a systematic study.[2]
Rationale: This procedure has been optimized for yield and simplicity. Trifluoroethanol (TFE) is used as the solvent as it was found to give a slightly higher yield than hexafluoroisopropanol (HFIP) by reducing the formation of elimination byproducts.[2] The reaction proceeds at room temperature and under an ambient atmosphere, enhancing its practicality.
Materials:
-
Benzyl alcohol derivative (1.0 eq, 0.2 mmol)
-
O-Mesitylenesulfonylhydroxylamine (MSH) (1.5 eq, 0.3 mmol)
-
2,2,2-Trifluoroethanol (TFE), 1.0 mL (to make a 0.2 M solution of the alcohol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Standard laboratory glassware
Workflow Diagram:
Caption: Experimental workflow for primary aniline synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the alcohol (0.2 mmol) in 1.0 mL of TFE, add MSH (0.3 mmol) under an ambient atmosphere at room temperature.[2]
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GCMS).[2]
-
Work-up: Upon completion, dilute the reaction with 1 mL of DCM.[2]
-
Quenching: Basify the mixture by adding 1 mL of a saturated NaHCO₃ aqueous solution to quench the reaction.[2]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired primary aniline.
This self-validating protocol, when followed with pure reagents, consistently provides high yields of the desired product, underscoring the importance of selecting the right hydroxylamine derivative.
Conclusion
The empirical data clearly indicates that for C-C amination of benzyl alcohols, unprotected O-arylsulfonyl hydroxylamines are the reagents of choice, with MSH offering the highest yields.[2] The selection of a hydroxylamine reagent should be a considered decision, based not just on commercial availability but on a sound understanding of the reaction mechanism and the electronic and steric factors that govern reactivity. As research continues to unveil novel hydroxylamine-derived reagents, a systematic approach to comparing their performance in benchmark reactions will remain crucial for advancing the field of synthetic chemistry.[1]
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A Researcher's Guide to the Computational Analysis of O-(cyclopropylmethyl)hydroxylamine Transition States
This guide provides an in-depth comparison of computational methodologies for analyzing the transition states of O-(cyclopropylmethyl)hydroxylamine. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the reactivity and metabolic fate of this important structural motif.
Introduction: The Significance of the Cyclopropylmethyl Moiety
O-(cyclopropylmethyl)hydroxylamine and related structures are of significant interest in medicinal chemistry. The cyclopropylmethyl group can act as a mechanism-based inactivator of cytochrome P450 enzymes, a critical family of enzymes involved in drug metabolism. This inactivation often proceeds through a complex reaction mechanism involving highly reactive intermediates and transition states. Understanding these transition states is paramount for predicting drug-drug interactions, designing safer drugs, and developing novel enzyme inhibitors.[1]
Computational analysis provides a powerful lens to elucidate these fleeting molecular states, offering insights that are often inaccessible through experimental methods alone.[2] This guide will compare and contrast various computational approaches, providing a framework for selecting the most appropriate methodology for your research needs.
A key chemical feature of the cyclopropylmethyl system is its propensity for rapid rearrangement.[3] Upon one-electron oxidation, which can be initiated by enzymes like cytochrome P450, a radical cation is formed. This species is highly unstable and can undergo ring opening to form a less strained homoallyl radical. The transition state for this rearrangement is the focal point of many computational studies.
Caption: Reaction pathway of O-(cyclopropylmethyl)hydroxylamine.
Comparison of Computational Methodologies
The accuracy of a computational study hinges on the chosen level of theory and basis set. For radical cations and transition states, this choice is particularly critical.[4] Density Functional Theory (DFT) is a popular and effective method for these systems, offering a good balance between accuracy and computational cost.
Density Functional Theory (DFT) Functionals
The choice of the DFT functional can significantly impact the calculated energies and geometries. Here, we compare some commonly used functionals for studying radical cation rearrangements:
| Functional | Key Features & Recommendations |
| B3LYP | A widely used hybrid functional. Often a good starting point, but may underestimate reaction barriers in some cases.[5] |
| M06-2X | A high-nonlocality functional that often performs well for kinetics and thermochemistry, including transition states.[6] |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion corrections, suitable for systems where non-covalent interactions are important. |
| BP86 | A gradient-corrected functional that has shown reliability in studying radical reactions.[7] |
Basis Sets
The basis set determines the flexibility of the atomic orbitals used in the calculation. Larger basis sets provide more accurate results but are computationally more expensive.
| Basis Set | Description & Use Case |
| 6-31G(d) | A Pople-style basis set that is a good starting point for geometry optimizations. |
| 6-311+G(d,p) | A larger Pople-style basis set with diffuse and polarization functions, suitable for more accurate energy calculations. |
| cc-pVTZ | A correlation-consistent basis set that is often used for high-accuracy benchmark calculations. |
Recommendation: For a robust analysis, it is advisable to perform geometry optimizations with a smaller basis set (e.g., 6-31G(d)) and then perform single-point energy calculations with a larger basis set (e.g., cc-pVTZ) on the optimized geometries.
Solvent Effects
Reactions in a biological context occur in an aqueous environment. Computational models can account for solvent effects using either implicit or explicit models.
-
Implicit Solvent Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and often provide a good approximation of bulk solvent effects.
-
Explicit Solvent Models (QM/MM): In these models, a number of solvent molecules (e.g., water) are explicitly included in the quantum mechanical calculation.[8] This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurate transition state modeling.[9]
Validating Computational Results
A key aspect of computational chemistry is the validation of theoretical predictions against experimental data.[10] While direct experimental observation of transition states is challenging, their existence and properties can be inferred from kinetic data.
| Computational Observable | Experimental Correlate |
| Calculated Activation Energy (ΔG‡) | Experimentally determined reaction rate constant (k) via the Eyring equation. |
| Predicted Reaction Products | Product distribution analysis from in vitro metabolism studies. |
| Calculated Ionization Potential | Experimentally measured ionization energies from techniques like photoionization mass spectrometry.[7] |
It is important to note that even small errors in computed transition state energies (less than 1 kcal/mol) can significantly alter predicted reaction rates and selectivities.[11] Therefore, careful benchmarking and comparison with experimental data are essential.
Step-by-Step Protocol: Locating a Transition State
This protocol outlines a general workflow for locating the transition state of the cyclopropylmethyl radical cation rearrangement using a DFT approach.
-
Geometry Optimization of Reactants and Products:
-
Build the 3D structures of the O-(cyclopropylmethyl)hydroxylamine radical cation (reactant) and the corresponding ring-opened homoallyl radical (product).
-
Perform a geometry optimization for both structures using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Confirm that the optimizations have converged to a local minimum by performing a frequency calculation. All vibrational frequencies should be real (positive).
-
-
Initial Guess of the Transition State Structure:
-
Use a synchronous transit-guided quasi-Newton (STQN) method, such as the QST2 or QST3 algorithm available in many quantum chemistry software packages.
-
For QST2, you provide the optimized reactant and product structures as input.
-
For QST3, you also provide an initial guess for the transition state geometry.
-
-
Transition State Optimization:
-
Run the transition state search calculation. The algorithm will attempt to locate a first-order saddle point on the potential energy surface.
-
-
Verification of the Transition State:
-
Perform a frequency calculation on the optimized transition state geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the C-C bond breaking of the cyclopropyl ring).[5]
-
Visualize the imaginary frequency to ensure it corresponds to the expected reaction pathway.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state connects the reactant and product minima.[5]
-
Caption: Workflow for locating and validating a transition state.
Conclusion and Future Outlook
The computational analysis of O-(cyclopropylmethyl)hydroxylamine transition states is a complex but rewarding endeavor. By carefully selecting and validating computational methodologies, researchers can gain valuable insights into the reaction mechanisms that govern the activity of this important chemical entity. Future research in this area will likely involve the use of more sophisticated computational models, such as those incorporating machine learning and advanced QM/MM methods, to further enhance the predictive power of these analyses.[6][12]
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O-(cyclopropylmethyl)hydroxylamine | C4H9NO | CID 11182605 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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-
Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks | Request PDF. (n.d.). Retrieved January 26, 2026, from [Link]
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Validation of the transition state theory with Langevin-dynamics simulations. (2010). AIP Publishing. Retrieved January 26, 2026, from [Link]
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Theoretical Study of Kinetics and Mechanism of Reactions of Hydroxylamine and Amineoxide Anion with Methyl Iodide in Gas and Aqueous Phases. (n.d.). Retrieved January 26, 2026, from [Link]
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Enzyme Inhibition Kinetics (Interactive Simulation). (2024). YouTube. Retrieved January 26, 2026, from [Link]
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Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions (Journal Article) | OSTI.GOV. (1979). Retrieved January 26, 2026, from [Link]
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Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation. (n.d.). Retrieved January 26, 2026, from [Link]
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arXiv:2205.02623v3 [physics.chem-ph] 22 Jul 2022. (2022). Retrieved January 26, 2026, from [Link]
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DFT study for the rearrangement of cyclopropylcarbene to cyclobutene | Request PDF. (n.d.). Retrieved January 26, 2026, from [Link]
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Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
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Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. (2012). Henry S. Rzepa. Retrieved January 26, 2026, from [Link]
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Eliminating Transition State Calculations for Faster and More Accurate Reactivity Prediction in Sulfa-Michael Additions Relevant to Human Health and the Environment | ACS Omega. (2022). Retrieved January 26, 2026, from [Link]
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Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. (n.d.). Retrieved January 26, 2026, from [Link]
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Quantum chemical validation results for predicted transition state... | Download Scientific Diagram. (n.d.). Retrieved January 26, 2026, from [Link]
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Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. (2026). International Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]
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Quantum chemical (QM:MM) investigation of the mechanism of enzymatic reaction of tryptamine and N,N-dimethyltryptamine with monoamine oxidase A. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 26, 2026, from [Link]
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Computational Study of Radical Cation Rearrangements. (2021). VCU Scholars Compass. Retrieved January 26, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of O-(cyclopropylmethyl)hydroxylamine
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep understanding of chemical reactivity and potential hazards. This guide provides a comprehensive framework for the safe handling of O-(cyclopropylmethyl)hydroxylamine, a versatile reagent in modern drug discovery. Our focus extends beyond simple compliance, aiming to instill a proactive safety culture through a thorough understanding of the "why" behind each recommendation. This compound, while valuable, belongs to the hydroxylamine family, a class of compounds known for their potential instability and specific toxicological profiles.
Understanding the Inherent Risks of Hydroxylamines
Hydroxylamine and its derivatives are potent reducing agents and can be thermally unstable. The nitrogen-oxygen bond is relatively weak, and under certain conditions, such as heating, these compounds can decompose, sometimes violently.[1][2] This decomposition can release toxic fumes, including nitrogen oxides.[2] Furthermore, hydroxylamines can cause skin and eye irritation, and some have been shown to be skin sensitizers, meaning they can elicit an allergic reaction upon repeated exposure.[3][4] A critical, though less commonly understood, hazard is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[2] This underscores the importance of preventing systemic exposure through inhalation, ingestion, or skin absorption.
O-(cyclopropylmethyl)hydroxylamine, as a substituted hydroxylamine, shares this hazard profile. The GHS (Globally Harmonized System) classification for this compound and its hydrochloride salt indicates it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[5][6]
Core Principles for Safe Handling
A foundational principle for handling any potentially hazardous chemical is the hierarchy of controls. This framework prioritizes the most effective safety measures. For O-(cyclopropylmethyl)hydroxylamine, this translates to:
-
Elimination/Substitution: While not always feasible in a research context where this specific molecule is required, it's always the first consideration.
-
Engineering Controls: These are physical changes to the workspace that isolate the hazard.
-
Administrative Controls: These are changes to how people work.
-
Personal Protective Equipment (PPE): This is the last line of defense.
This guide will focus on the practical implementation of engineering controls, administrative controls, and PPE.
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of O-(cyclopropylmethyl)hydroxylamine in a laboratory setting.
Pre-Handling and Preparation
-
Information is Key: Before handling the compound for the first time, thoroughly read and understand the Safety Data Sheet (SDS).[3]
-
Designated Work Area: All work with O-(cyclopropylmethyl)hydroxylamine should be conducted in a designated area within a certified chemical fume hood.[1][3] This is to control potential inhalation exposure to dust or vapors.
-
Gather Your PPE: Ensure all necessary PPE is readily available and in good condition before you begin.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling O-(cyclopropylmethyl)hydroxylamine.
| Body Part | PPE Item | Material/Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene | Provides a barrier against skin contact, which can cause irritation and absorption.[3][4][7] |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles that can cause serious irritation.[3][7] |
| Body | Laboratory coat | Standard cotton or flame-resistant | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if used in a fume hood | N95 or P100 respirator if handling large quantities or outside of a fume hood | Prevents inhalation of dust or aerosols, which can cause respiratory irritation.[2][7] |
Step-by-Step Handling Procedure
-
Don PPE: Before entering the designated work area, put on your lab coat, safety glasses, and gloves.
-
Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height.
-
Weighing and Transfer:
-
Reactions and Manipulations:
-
Post-Handling:
-
Clean any spills immediately according to the spill response plan.
-
Decontaminate the work area with an appropriate solvent and then soap and water.
-
Remove gloves and wash hands thoroughly with soap and water.[3]
-
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Alert Others: Inform your colleagues and the lab supervisor immediately.
-
Evacuate: If the spill is large or you feel unwell, evacuate the area.
-
Small Spills (in a fume hood):
-
Large Spills:
-
Evacuate the lab and prevent re-entry.
-
Contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
All solid waste contaminated with O-(cyclopropylmethyl)hydroxylamine (e.g., used gloves, weighing paper, contaminated absorbent material) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing O-(cyclopropylmethyl)hydroxylamine should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.
Neutralization (for aqueous waste, with caution)
For hydroxylamine-containing aqueous waste, a potential neutralization method involves treatment with sodium hydroxide in the presence of activated carbon at elevated temperatures.[9] However, this should only be attempted by trained personnel with a thorough understanding of the reaction and appropriate safety measures in place, as the decomposition can be exothermic. For most laboratory settings, direct disposal through a certified hazardous waste contractor is the recommended and safer option.
Final Disposal
-
All waste must be disposed of through your institution's EHS-approved hazardous waste program.[3]
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Workflow Visualization
The following diagram illustrates the key decision points and actions for the safe handling of O-(cyclopropylmethyl)hydroxylamine.
Caption: Workflow for the safe handling of O-(cyclopropylmethyl)hydroxylamine.
By adhering to these principles and procedures, researchers can confidently and safely utilize O-(cyclopropylmethyl)hydroxylamine in their work, contributing to advancements in drug development while maintaining the highest standards of laboratory safety.
References
- Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010, November 16).
- O-(Cyclopropylmethyl)hydroxylamine hydrochloride - ChemScene. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- O-(Cyclopropylmethyl)hydroxylamine hydrochloride - Aliphatic Hydrocarbon - Crysdot LLC. (n.d.).
- O-(cyclopropylmethyl)hydroxylamine | C4H9NO | CID 11182605 - PubChem - NIH. (n.d.).
- O-(cyclopropylmethyl)hydroxylamine hydrochloride | C4H10ClNO | CID 11557279. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- Hydroxylamine hydrochloride MSDS - LEAP Online. (2005, October 10).
- HYDROXYLAMINE. (n.d.).
- O-(cyclopropylmethyl)hydroxylamine (C4H9NO) - PubChemLite. (n.d.).
- Hydroxylamine SDS, 7803-49-8 Safety Data Sheets - ECHEMI. (n.d.).
- RU2656663C1 - Method for the disposal of hydroxylamine nitrate in waste water - Google Patents. (n.d.).
- ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE - INCHEM. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
Sources
- 1. leap.epa.ie [leap.epa.ie]
- 2. HYDROXYLAMINE [training.itcilo.org]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. O-(cyclopropylmethyl)hydroxylamine hydrochloride | C4H10ClNO | CID 11557279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [inchem.org]
- 8. echemi.com [echemi.com]
- 9. RU2656663C1 - Method for the disposal of hydroxylamine nitrate in waste water - Google Patents [patents.google.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
